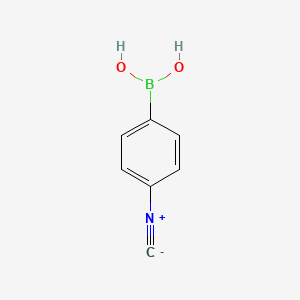
(4-Isocyanophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dihydroxyboranyl)-4-isocyanobenzene is an organic compound that features both boronic acid and isocyanate functional groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The isocyanate group, on the other hand, is highly reactive and can participate in a variety of chemical reactions, making this compound an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dihydroxyboranyl)-4-isocyanobenzene typically involves the introduction of the boronic acid group and the isocyanate group onto a benzene ring. One common method is to start with a halogenated benzene derivative, such as bromobenzene, and perform a borylation reaction to introduce the boronic acid group. This can be achieved using diboronic acid reagents under palladium-catalyzed conditions. The isocyanate group can then be introduced through a reaction with phosgene or a phosgene substitute under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-(dihydroxyboranyl)-4-isocyanobenzene would likely involve large-scale borylation and isocyanation processes. These processes would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Dihydroxyboranyl)-4-isocyanobenzene can undergo a variety of chemical reactions:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: Both the boronic acid and isocyanate groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides can be used to oxidize the boronic acid group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the isocyanate group.
Substitution: Nucleophiles such as amines or alcohols can react with the isocyanate group under mild conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Ureas or carbamates, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Dihydroxyboranyl)-4-isocyanobenzene has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Boronic acids are known to interact with diols, making this compound useful in the study of carbohydrate chemistry and glycobiology.
Industry: Used in the production of advanced materials, such as polymers and sensors, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-(dihydroxyboranyl)-4-isocyanobenzene involves its interaction with various molecular targets:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation technologies.
Isocyanate Group: Highly reactive and can form stable urea or carbamate linkages with nucleophiles, which is useful in polymer chemistry and drug design.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the isocyanate group but shares the boronic acid functionality.
4-Isocyanobenzene: Lacks the boronic acid group but shares the isocyanate functionality.
Bis(pinacolato)diboron: A boron reagent used in similar coupling reactions but lacks the isocyanate group.
Uniqueness
1-(Dihydroxyboranyl)-4-isocyanobenzene is unique due to the presence of both boronic acid and isocyanate groups on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile tool in organic synthesis, materials science, and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H6BNO2 |
|---|---|
Poids moléculaire |
146.94 g/mol |
Nom IUPAC |
(4-isocyanophenyl)boronic acid |
InChI |
InChI=1S/C7H6BNO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,10-11H |
Clé InChI |
XKLVMHOYNPHARI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)[N+]#[C-])(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















